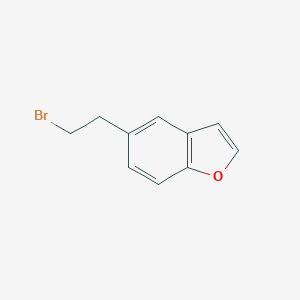

Benzofuran, 5-(2-bromoethyl)-

Overview

Description

Benzofuran, 5-(2-bromoethyl)- is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Other methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .Molecular Structure Analysis

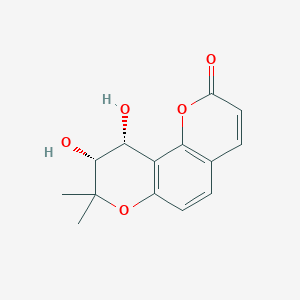

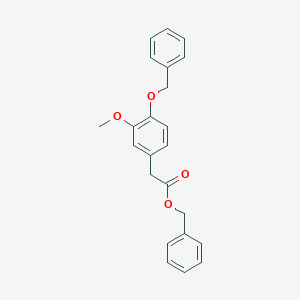

The molecular structure of Benzofuran, 5-(2-bromoethyl)- is represented by the InChI code1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 . The molecular weight is 227.1 . Chemical Reactions Analysis

While specific chemical reactions involving Benzofuran, 5-(2-bromoethyl)- are not detailed in the search results, benzofuran derivatives in general have been shown to exhibit a wide range of biological activities, which suggests they undergo various chemical reactions in biological systems .Physical And Chemical Properties Analysis

Benzofuran, 5-(2-bromoethyl)- is a white to slightly pale reddish-yellow crystal or powder . It has a molecular weight of 227.1 .Scientific Research Applications

Antibacterial and Antimicrobial Applications

5-(2-bromoethyl)Benzofuran derivatives have been studied for their potential as antibacterial agents. The furan ring, a common motif in these compounds, is known for its antibacterial properties against both Gram-positive and Gram-negative bacteria . Researchers have synthesized novel furan derivatives to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .

Pharmacological Significance

In pharmacology, benzofuran derivatives exhibit a wide range of biological activities. They have potential applications as pharmacological molecules, showing potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities . This makes 5-(2-bromoethyl)Benzofuran a valuable scaffold for drug discovery and development.

Chemical Synthesis

In the field of chemical synthesis, 5-(2-bromoethyl)Benzofuran is utilized as a building block for constructing complex molecular architectures. It is particularly useful in the total synthesis of natural products containing benzofuran rings, which have diverse biological activities . The compound’s reactivity allows for innovative synthetic methodologies, including free radical cyclization cascades and proton quantum tunneling .

Environmental Science

While direct applications in environmental science are not extensively documented, the synthesis and bioactivity of benzofuran derivatives have implications for environmental chemistry. The natural occurrence of benzofuran compounds and their biological activities suggest potential roles in bioremediation and as models for environmentally-friendly pesticides .

Biochemistry

Benzofuran derivatives, including 5-(2-bromoethyl)Benzofuran, are emerging as important scaffolds for antimicrobial agents. Their unique structural features and biological activities make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Industrial Uses

Industrially, 5-(2-bromoethyl)Benzofuran is an impurity standard in the production of certain pharmaceuticals. It is also used in the synthesis of muscarinic receptor antagonists, which have applications in treating various conditions such as urinary incontinence .

Advanced Research Applications

The compound’s versatility extends to advanced research applications where it is used in the study of muscarinic acetylcholine receptor blockers. Its role in the synthesis of β-peptidomimetics, which mimic the function of natural peptides, highlights its importance in the development of new therapeutic agents .

Safety and Hazards

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

Mechanism of Action

Target of Action

5-(2-bromoethyl)Benzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Mode of Action

It’s known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 5-(2-bromoethyl)Benzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release and thus affecting neuronal signaling.

Pharmacokinetics

It’s noted that one of the targets achieved with most of the recent benzofuran compounds is improved bioavailability , suggesting that 5-(2-bromoethyl)Benzofuran may also possess favorable ADME properties.

properties

IUPAC Name |

5-(2-bromoethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLIKUXKPFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran, 5-(2-bromoethyl)- | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?

A: 5-(2-bromoethyl)benzofuran, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized 5-(2-bromoethyl)benzofuran, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].

Q2: What analytical methods are used to detect and quantify 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide?

A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.